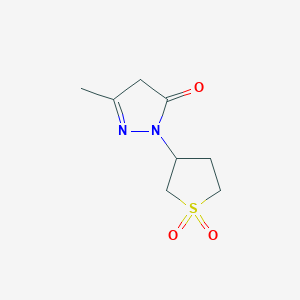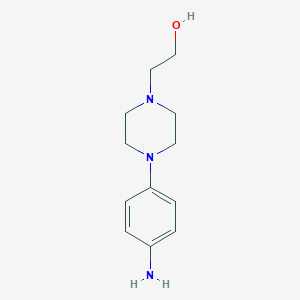
(2-Cyclopropylthiazol-4-yl)methanol
説明
科学的研究の応用
Catalyst Development
One application is in the development of highly active catalysts for Huisgen 1,3-dipolar cycloadditions. A study described the synthesis of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently under mild conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Synthesis of Conformationally Restricted Analogs
Another study focused on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, showcasing a pathway starting from simple aromatic aldehydes to synthesize conformationally restricted homophenylalanine analogs (Demir, Seşenoğlu, Ülkü, & Arici, 2004).
Electrochemical Synthesis
Research has also been conducted on the electrochemical synthesis of 2,3-dihydroquinazolin-4(1H)-one using methanol as the C1 source, providing a metal-free, efficient approach to synthesizing heterocycles (Liu, Xu, & Wei, 2021).
Antitubercular Compound Analysis
The analysis of a novel triazole-based antitubercular compound, cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol (MSDRT 12), demonstrated its effectiveness against tuberculosis with minimal inhibitory concentrations, highlighting its potential in TB treatment strategies (Shekar, Sinha, Mukhopadhya, & Degani, 2014).
Aza-Piancatelli Rearrangement
A study demonstrated the use of furan-2-yl(phenyl)methanol derivatives in smooth aza-Piancatelli rearrangement to afford corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Reddy et al., 2012).
特性
IUPAC Name |
(2-cyclopropyl-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWKFTDGZIIVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602207 | |
| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylthiazol-4-yl)methanol | |
CAS RN |
135207-09-9 | |
| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)
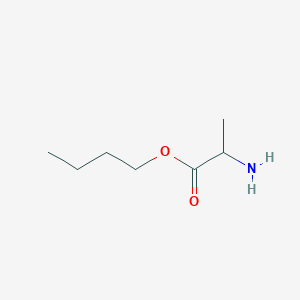
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)
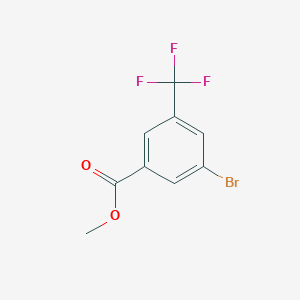
![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
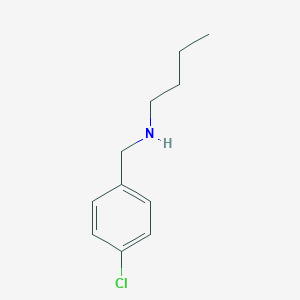
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)
![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)
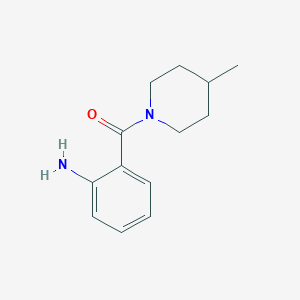
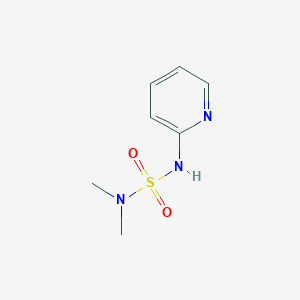
![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)
